Differential Quantum Yield of Rearomatization: 1-Ethyl-4-(4-nitrophenyl)-4H-pyridine vs. Nicardipine
In solution, 1-ethyl-4-(4-nitrophenyl)-4H-pyridine undergoes rearomatization to the corresponding pyridine derivative with a low quantum yield (Φ) of 5×10⁻⁴ to 5×10⁻³, which increases to 0.013 upon 254 nm irradiation [1]. In contrast, the drug nicardipine, which bears a tethered alkylamino group, exhibits a significantly higher photodegradation quantum yield ranging from 0.02 to 0.1 [2]. This ~10- to 200-fold difference in photochemical efficiency directly impacts the utility of the compound in applications requiring controlled, low-yield electron transfer or photostable dyad architectures.
| Evidence Dimension | Photochemical rearomatization quantum yield |
|---|---|
| Target Compound Data | Φ = 5×10⁻⁴ to 5×10⁻³ (broadband irradiation); Φ = 0.013 (254 nm) |
| Comparator Or Baseline | Nicardipine: Φ = 0.02 to 0.1 |
| Quantified Difference | Target compound is 10- to 200-fold less efficient (lower quantum yield) for rearomatization compared to nicardipine |
| Conditions | Solution-phase photolysis; broadband vs. 254 nm irradiation |
Why This Matters
This quantifies the compound's distinct photochemical stability profile, essential for selecting a DHP dyad that minimizes undesired photodegradation while retaining ET functionality.
- [1] Fasani E, Fagnoni M, Dondi D, Albini A. Intramolecular electron transfer in the photochemistry of some nitrophenyldihydropyridines. J Org Chem. 2006;71(5):2037-2045. DOI: 10.1021/jo052463z. View Source
- [2] Fasani E, Fagnoni M, Dondi D, Albini A. Intramolecular electron transfer in the photochemistry of some nitrophenyldihydropyridines. J Org Chem. 2006;71(5):2037-2045. DOI: 10.1021/jo052463z. View Source
